molecular formula C19H21N3O2S B10948775 2,5-dimethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

2,5-dimethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

Cat. No.: B10948775
M. Wt: 355.5 g/mol
InChI Key: MURUGHZZJUAECD-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the benzyl group: The pyrazole intermediate is then reacted with a benzyl halide in the presence of a base to introduce the benzyl group.

    Sulfonamide formation: The final step involves the reaction of the benzylated pyrazole with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition disrupts the production of nucleotides, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial activity.

    Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.

Uniqueness

2,5-DIMETHYL-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity can lead to enhanced specificity and potency in its biological activities compared to simpler sulfonamides.

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2,5-dimethyl-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H21N3O2S/c1-14-5-4-6-17(11-14)13-22-10-9-19(20-22)21-25(23,24)18-12-15(2)7-8-16(18)3/h4-12H,13H2,1-3H3,(H,20,21)

InChI Key

MURUGHZZJUAECD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)NS(=O)(=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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